An In-Depth Technical Guide to 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one
An In-Depth Technical Guide to 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one
Abstract: 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one is a substituted aromatic pyrrolidinone, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science. The presence of a fluorinated phenyl ring and an amino substituent suggests its potential as a key intermediate in the synthesis of pharmacologically active molecules. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, underpinned by a survey of synthetic and analytical methodologies relevant to its class.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidin-2-one moiety is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] This five-membered lactam structure is valued for its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[3] The introduction of a 2-fluorophenyl group can further enhance these characteristics, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate electronic properties and resistance to metabolic degradation.[4] The additional presence of an amino group provides a reactive handle for further chemical modifications, making 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one a valuable building block for the synthesis of a diverse range of complex molecules.[5]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one | N/A |
| CAS Number | 926215-19-2 | [6] |
| Molecular Formula | C₁₀H₁₁FN₂O | Calculated |
| Molecular Weight | 194.21 g/mol | Calculated |
| Appearance | N/A | |
| Melting Point | N/A | |
| Boiling Point | N/A | |
| Solubility | N/A |
Synthesis and Mechanistic Considerations
While a specific, detailed synthesis protocol for 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of N-aryl pyrrolidin-2-ones. A common and effective approach involves the nucleophilic substitution reaction between a suitably substituted aniline and a γ-lactone or its precursor.
A potential synthetic pathway could involve the reaction of 4-fluoro-3-nitroaniline with γ-butyrolactone under conditions that facilitate ring-opening followed by intramolecular cyclization. The resulting nitro-intermediate would then be reduced to the target amino compound.
Caption: Plausible synthetic route for 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one.
Expert Insight: The choice of catalyst and reaction conditions for the initial N-arylation would be critical to optimize the yield and minimize side reactions. The subsequent reduction of the nitro group is a standard transformation, with various reagents available to achieve high efficiency.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one is not currently available in the public domain. However, based on the chemical structure, the expected spectroscopic features can be predicted.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the fluorine and amino substituents. The pyrrolidinone ring protons would appear as multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the lactam, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the pyrrolidinone ring.
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¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.
4.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to:
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N-H stretching vibrations of the primary amine.
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C=O stretching of the lactam carbonyl group.
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C-F stretching.
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Aromatic C-H and C=C stretching vibrations.
4.3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the pyrrolidinone ring and loss of small neutral molecules.
Applications in Research and Drug Development
The structural motifs present in 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one suggest its potential utility as a key intermediate in the development of novel therapeutic agents. The pyrrolidinone core is a feature of drugs with diverse biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects.[2][3]
The amino group serves as a crucial functional handle for the introduction of various pharmacophores through reactions such as acylation, alkylation, or sulfonylation. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize biological activity against a specific target.
Caption: Workflow for utilizing the title compound in drug discovery.
Conclusion
1-(5-amino-2-fluorophenyl)pyrrolidin-2-one represents a promising, yet underexplored, chemical entity. Its structure combines the favorable properties of the pyrrolidinone scaffold with the strategic placement of fluoro and amino substituents, making it a valuable building block for synthetic and medicinal chemistry. Further research to elucidate its definitive synthesis, and comprehensive characterization, and to explore its utility in the development of novel bioactive compounds is warranted.
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